
1-Adamantan-d15-amine
Overview
Description
1-Adamantan-d15-amine (CAS: 33830-10-3) is a deuterated derivative of 1-adamantanamine, where 15 hydrogen atoms are replaced with deuterium (D), resulting in a molecular formula of C₁₀H₆D₁₅N and a molecular weight of 166.34 g/mol . This isotopic labeling makes it a critical tool in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium substitution reduces signal interference from protiated analogs . It is commercially available as a high-purity standard (99 atom% D) for quantitative research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Adamantan-d15-amine can be synthesized through several methods. One common approach involves the reaction of 1-Adamantanamine with deuterium-labeled reagents. For example, the compound can be prepared by reacting 1-Adamantanamine with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst . Another method involves the use of deuterium-labeled hydrogen fluoride (DF) or deuterium-labeled sodium hydroxide (NaOD) as reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled reagents. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-Adamantan-d15-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The amine group in this compound can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
1-Adamantan-d15-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various adamantane derivatives.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antiviral and anticancer drugs.
Industry: Utilized in the production of high-performance materials and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of 1-Adamantan-d15-amine involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, making it useful in kinetic isotope effect studies. The compound can also interact with biological molecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Isotopic Differences
Table 1: Key Structural and Isotopic Properties
Key Observations :
- The deuterated analog exhibits a 9.9% increase in molecular weight compared to its protiated form due to deuterium substitution .
- Unlike therapeutic adamantane derivatives (e.g., amantadine, memantine), this compound lacks intrinsic pharmacological activity and is primarily used as an isotopic tracer .
Physicochemical Properties
Table 2: Physicochemical Comparison
Property | This compound | 1-Adamantanamine | Amantadine HCl |
---|---|---|---|
Melting Point | Not reported | 180–190°C (base) | 360°C (decomposes) |
Solubility | Soluble in methanol | Insoluble in water | Water-soluble |
Storage | –20°C (desiccated) | Room temperature | Controlled ambient |
Notes:
- The deuterated compound’s solubility profile aligns with its use in methanol-based analytical solutions .
- Amantadine HCl’s water solubility underpins its bioavailability in oral formulations, unlike the lipophilic base forms .
Biological Activity
1-Adamantan-d15-amine is a deuterated derivative of the adamantane family, which has garnered attention due to its potential biological activities, particularly in antiviral, antibacterial, and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Synthesis
This compound is characterized by its adamantane core, a polycyclic structure known for its unique properties. The incorporation of deuterium (d15) enhances its stability and alters its pharmacokinetic properties. Synthesis methods typically involve the deuteration of 1-adamantanamine using deuterated solvents or reagents, which has been shown to affect the compound's biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
Antiviral Activity
This compound and its analogs have been studied for their antiviral properties, particularly against influenza viruses. The mechanism involves inhibition of the M2 ion channel, crucial for viral replication. Studies indicate that deuterated compounds may exhibit enhanced potency compared to their non-deuterated counterparts due to altered metabolic pathways.
Antibacterial Activity
Research has demonstrated that adamantane derivatives possess significant antibacterial properties. A study evaluating various adamantane derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 to 1000 µg/mL against Gram-positive bacteria such as Staphylococcus epidermidis and fungi like Candida albicans . This suggests that this compound may also have promising antibacterial activity.
Anticancer Activity
The anticancer potential of adamantane derivatives has been explored through various in vitro studies. For instance, compounds derived from adamantane have shown cytotoxic effects on cancer cell lines with IC50 values less than 10 µM, indicating significant anti-proliferative activity . The structural modifications in this compound could enhance its selectivity and efficacy against specific cancer types.
Case Study: Antimycobacterial Evaluation
A notable study evaluated the antimycobacterial activity of adamantane derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values significantly lower than standard treatments, suggesting that modifications to the adamantane structure can lead to improved therapeutic agents against resistant strains .
Compound | MIC (µM) | Activity Type |
---|---|---|
8j | 0.012 | Antimycobacterial |
8b | 0.096 | Antitubercular |
7a | <10 | Anticancer |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on various human cell lines (A549, T47D, L929, HeLa) revealed that while some adamantane derivatives were cytotoxic at higher concentrations, others demonstrated selectivity with minimal effects on normal cells . This highlights the potential for developing targeted therapies with reduced side effects.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Adamantan-d15-amine with high isotopic purity?
Basic Methodological Approach :
Deuterated adamantane derivatives like this compound are typically synthesized via hydrogen-deuterium exchange reactions or by using deuterated precursors. For isotopic labeling:
- Use 1-adamantanamine hydrochloride as the starting material and perform H/D exchange under acidic conditions (e.g., D₂O/HCl) with catalytic deuteration agents .
- Confirm isotopic purity (>99% D) using high-resolution mass spectrometry (HRMS) and ²H-NMR to verify the absence of residual protiated protons .
- Purify via recrystallization in deuterated solvents (e.g., DMSO-d₆) to minimize contamination .
Q. How can researchers resolve contradictions in reported antiviral activity data for this compound across different studies?
Advanced Analytical Strategy :
Discrepancies in biological activity often arise from variations in experimental design or compound purity:
- Replicate assays under controlled conditions : Ensure consistent cell lines (e.g., MDCK for influenza) and viral strains (e.g., H1N1) to isolate compound-specific effects .
- Quantify deuterium retention : Use LC-MS/MS to monitor isotopic stability during biological assays, as deuterium loss can alter pharmacokinetics .
- Cross-validate with structural analogs : Compare results with non-deuterated 1-adamantanamine to differentiate isotope effects from baseline activity .
Q. What experimental protocols are recommended for characterizing metal complexes of this compound?
Methodological Framework :
For coordination chemistry studies:
- Synthesis : React this compound with biologically relevant metals (e.g., Zn²⁺, Cu²⁺) in anhydrous ethanol under nitrogen. Monitor complexation via UV-Vis spectroscopy (e.g., shifts at 250–300 nm) .
- Structural analysis : Use single-crystal X-ray diffraction to determine bond lengths and geometry. For deuterated complexes, neutron diffraction may be required to resolve H/D positions .
- Stability testing : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds and confirm ligand retention .
Q. How can researchers design experiments to evaluate the metabolic stability of this compound in pharmacokinetic studies?
Advanced Experimental Design :
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify deuterated metabolites via UPLC-HRMS . Compare metabolic half-life (t₁/₂) to non-deuterated analogs to assess isotope effects .
- Isotope tracing : Use ¹³C/²H dual labeling to track metabolic pathways in vivo (e.g., in rodent models) .
- Data normalization : Account for batch-to-batch isotopic variance by including internal standards (e.g., ¹⁵N-labeled amines) .
Q. What strategies mitigate interference from adamantane derivatives in NMR analysis of this compound?
Analytical Best Practices :
- Solvent selection : Use deuterated chloroform (CDCl₃) to minimize background signals. Avoid DMSO-d₆ if studying amine proton exchange .
- Spectral deconvolution : Apply 2D-NMR techniques (e.g., COSY, HSQC) to distinguish signals from impurities like 1-Adamantanol or residual adamantane .
- Quantitative ¹H-NMR : Spike samples with a known concentration of internal standard (e.g., 1,3,5-trimethoxybenzene) for purity assessment .
Q. How does the deuterated structure of this compound influence its binding affinity in antiviral studies?
Advanced Mechanistic Insight :
- Kinetic isotope effects (KIE) : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) to viral M2 proton channels. Deuteration may reduce off-rates due to stronger C-D bonds .
- Molecular dynamics (MD) simulations : Model deuterium’s impact on ligand-protein interactions (e.g., hydrogen bonding with His37 residues in influenza A) .
- Comparative studies : Pair with non-deuterated analogs to isolate isotopic contributions to IC₅₀ values .
Q. What are the critical considerations for ensuring reproducibility in synthetic protocols for deuterated adamantane derivatives?
Quality Control Checklist :
- Precursor validation : Certify isotopic purity of starting materials (e.g., D₂O, deuterated HCl) via conductivity and Karl Fischer titration .
- Reaction monitoring : Track H/D exchange progress using in-situ FTIR (C-D stretches at ~2200 cm⁻¹) .
- Batch documentation : Record solvent lot numbers, reaction temperatures (±1°C), and stirring rates to minimize variability .
Q. How can researchers address discrepancies in reported melting points for this compound hydrochloride?
Troubleshooting Methodology :
- Contamination checks : Perform elemental analysis (C, H, N, Cl) to detect impurities like adamantane-carboxylic acid (common byproduct; CAS 828-51-3) .
- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify multiple crystalline forms .
- Inter-lab calibration : Cross-validate melting point apparatus with certified standards (e.g., USP reference materials) .
Q. What are the best practices for storing this compound to prevent deuterium loss or degradation?
Storage Protocol :
- Conditions : Store under argon at –20°C in amber vials to prevent photodegradation and moisture uptake .
- Stability monitoring : Conduct accelerated aging studies (40°C/75% RH) with periodic HRMS analysis to establish shelf-life .
- Handling : Use glass syringes for aliquoting to avoid adsorption onto plastic surfaces .
Q. How can computational methods predict the bioactivity of this compound derivatives against emerging viral strains?
Advanced Modeling Workflow :
- Docking studies : Use AutoDock Vina to screen derivatives against viral targets (e.g., SARS-CoV-2 main protease) .
- QSAR modeling : Train models on existing adamantane bioactivity data (e.g., logP, polar surface area) to prioritize synthetic targets .
- Free energy calculations : Apply molecular mechanics Poisson-Boltzmann (MM/PBSA) to estimate binding free energy changes upon deuteration .
Properties
IUPAC Name |
2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNWSYNQZKUICI-BXSQCBKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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